Phenyl 3-nitrobenzyl sulfide

Photochemistry Photoaffinity Labeling Caged Compounds

Phenyl 3-nitrobenzyl sulfide (CAS 80239-81-2) is an aryl sulfide derivative with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol, typically supplied at ≥95% purity. Structurally, it comprises a phenylthio group linked to a 3-nitrobenzyl moiety, which confers a distinctive electronic profile due to the meta-nitro substituent.

Molecular Formula C13H11NO2S
Molecular Weight 245.30 g/mol
Cat. No. B8602743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3-nitrobenzyl sulfide
Molecular FormulaC13H11NO2S
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2
InChIKeySDWCLHPHKOEENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 3-Nitrobenzyl Sulfide (CAS 80239-81-2): A Versatile Aryl Sulfide Building Block for Specialty Synthesis and Medicinal Chemistry


Phenyl 3-nitrobenzyl sulfide (CAS 80239-81-2) is an aryl sulfide derivative with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol, typically supplied at ≥95% purity [1]. Structurally, it comprises a phenylthio group linked to a 3-nitrobenzyl moiety, which confers a distinctive electronic profile due to the meta-nitro substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, where it serves as a precursor to more complex molecules through transformations such as oxidation to the sulfone or reduction of the nitro group [2].

Why Phenyl 3-Nitrobenzyl Sulfide Cannot Be Interchanged with Common Analogs in Critical Research Applications


The substitution pattern and electronic properties of the nitro group in phenyl 3-nitrobenzyl sulfide profoundly influence its reactivity, biological activity, and photochemical behavior compared to unsubstituted or differently substituted analogs. Unsubstituted benzyl phenyl sulfide lacks the electron-withdrawing nitro group essential for antimicrobial activity and exhibits different photochemical pathways [1]. The position of the nitro group (meta vs. para vs. ortho) is not interchangeable; the meta-nitro isomer demonstrates a unique "meta effect" that enhances photocleavage efficiency relative to para- and ortho-substituted derivatives, as well as other electron-withdrawing groups [2]. Furthermore, the compound serves as a distinct precursor for sulfone synthesis, with its oxidation behavior and product profile differing from para-nitrobenzyl analogs due to electronic and steric factors [3].

Quantitative Differentiation of Phenyl 3-Nitrobenzyl Sulfide Against Closest Analogs: Evidence for Informed Procurement


Enhanced Photocleavage Efficiency: The 'Meta Effect' of 3-Nitro Substituent

The photocleavage efficiency of the benzyl-sulfur bond is highly dependent on the substituent on the benzyl ring. Substituted benzyl phenyl sulfides bearing a meta-nitro group (3-NO₂) undergo photocleavage significantly more efficiently than those with para-nitro (4-NO₂), ortho-nitro (2-NO₂), or other electron-withdrawing groups. This 'meta effect' is quantitatively demonstrated by the relative cleavage efficiency order for meta substituents: 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃ [1]. The meta-nitro isomer is therefore preferred for applications requiring rapid and efficient photolysis, such as photoaffinity labeling and light-triggered drug release.

Photochemistry Photoaffinity Labeling Caged Compounds

Nitro Group Position Dictates Antimicrobial Activity: Class-Level Evidence

The presence and position of a nitro group on the benzyl moiety are critical for antimicrobial activity. In a study evaluating twelve derivatives of benzyl phenyl sulfide against ten microbial strains, compounds with a 4-nitrobenzyl group showed antimicrobial activity, whereas all synthetic derivatives of unsubstituted benzyl and 4-methoxybenzyl phenyl sulfides were completely inactive [1]. While direct MIC data for the 3-nitro isomer was not reported in this study, the class-level inference is clear: the nitro substituent is essential, and its regioisomeric placement (meta vs. para) is expected to further modulate potency and spectrum of activity, as seen with photocleavage.

Antimicrobial Agents SAR Drug Discovery

Precursor to Dihydrofolate Reductase Inhibitor Analogs: A Defined Synthetic Role

Phenyl 3-nitrobenzyl sulfide serves as a specific precursor for the synthesis of sulfone analogs intended as dihydrofolate reductase (DHFR) inhibitors. The compound was oxidized with hydrogen peroxide in acetic acid to yield 1-nitro-3-[(benzylsulfonyl)methyl]benzene in 74% yield [1]. This transformation is not equally efficient or practical with all benzyl sulfide analogs, as the 3-nitro group influences the oxidation rate and product stability. The synthesis was part of a program to prepare inhibitors of DHFR, an established anticancer and antibacterial target, highlighting the compound's role in generating bioactive analogs.

Medicinal Chemistry Enzyme Inhibition Sulfone Synthesis

Electrochemical Reactivity: Anodic Oxidation Generates Benzyl Cations for Trapping

Benzyl phenyl sulfides, including nitro-substituted derivatives, undergo anodic oxidation to generate benzyl cations that can be trapped by nitroalkyl anions in paired electrolysis reactions [1]. This electrochemical behavior is a function of the sulfide class and is influenced by substituents on the aromatic rings. The presence of a nitro group, particularly at the meta position, can affect the oxidation potential and the stability of the resulting cation, thereby influencing the efficiency of subsequent trapping reactions. While specific cyclic voltammetry data for phenyl 3-nitrobenzyl sulfide is not provided in the source, the compound is explicitly within the scope of benzyl phenyl sulfides studied, confirming its suitability for this emerging synthetic methodology.

Electrochemistry Paired Electrolysis Nitroalkylation

Strategic Procurement Scenarios for Phenyl 3-Nitrobenzyl Sulfide: Where the Data Supports Selection


Development of Photoaffinity Labeling Probes and Light-Triggered Release Systems

Researchers designing photoaffinity probes or light-cleavable linkers should procure phenyl 3-nitrobenzyl sulfide as a core scaffold. Its superior photocleavage efficiency due to the 'meta effect' (3-NO₂ vs. 4-NO₂ or unsubstituted) ensures more efficient photolysis under UV irradiation, reducing exposure times and increasing labeling yield. This is critical for accurately mapping enzyme active sites and developing caged compounds where spatiotemporal control is paramount [1].

Medicinal Chemistry Exploration of Antimicrobial Benzyl Sulfide Derivatives

In antimicrobial drug discovery programs, phenyl 3-nitrobenzyl sulfide provides a distinct regioisomeric starting point for structure-activity relationship (SAR) studies. Class-level evidence confirms that a nitro group is essential for activity against a range of pathogens. The 3-nitro isomer offers a different electronic and steric profile compared to the more commonly studied 4-nitro analog, potentially unlocking new interactions with bacterial targets and expanding the chemical space of active compounds [2].

Synthesis of Sulfone-Based Enzyme Inhibitors (DHFR and Other Targets)

For projects aimed at synthesizing sulfone-containing enzyme inhibitors, phenyl 3-nitrobenzyl sulfide is a validated starting material. The compound can be oxidized to the corresponding sulfone in good yield (74%) under standard conditions. This route provides access to 3-nitrobenzyl sulfone derivatives, which are valuable analogs for probing the active sites of enzymes like dihydrofolate reductase (DHFR), a classic target for anticancer and antibacterial therapies [3].

Electrochemical Synthesis of Nitroalkylated Building Blocks

Laboratories employing electrochemical methods for organic synthesis can utilize phenyl 3-nitrobenzyl sulfide as a substrate for paired electrolysis. This approach enables the direct introduction of nitroalkyl groups at the benzylic position, generating structurally complex nitro compounds in a single operation. The compound's compatibility with this green chemistry methodology makes it a strategic choice for building diverse libraries of nitro-functionalized molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl 3-nitrobenzyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.